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2-Bromo-4,5-dimethylbenzaldehyde
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Overview
Description
2-Bromo-4,5-dimethylbenzaldehyde is an organic compound with the molecular formula C9H9BrO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and two methyl groups. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4,5-dimethylbenzaldehyde typically involves the bromination of 4,5-dimethylbenzaldehyde. One common method includes the use of bromine in a non-polar solvent, where the bromine is released by a redox reaction of a bromate and a bromide under the effect of sulfuric acid. The reaction proceeds via electrophilic bromination of the aromatic ring, followed by free radical bromination of the benzylic methyl group .
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out using a one-pot method. This approach is advantageous due to its simplicity, cost-effectiveness, and high yield. The process involves the use of readily available raw materials and is designed to be safe and efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4,5-dimethylbenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is employed in the production of fine chemicals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethylbenzaldehyde involves its reactivity at the benzylic position and the aldehyde group. The bromine atom and the aldehyde group can participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
- 4-Bromo-2,5-dimethylbenzaldehyde
- 2-Bromo-4,5-dimethoxybenzaldehyde
- 4-Chloro-3,5-dimethylbenzaldehyde
Comparison: 2-Bromo-4,5-dimethylbenzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in certain synthetic routes and industrial applications due to its stability and reactivity profile .
Biological Activity
2-Bromo-4,5-dimethylbenzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C9H9BrO
- Molecular Weight : 213.07 g/mol
- CAS Number : 1450812-17-5
- IUPAC Name : this compound
The compound features a bromine atom at the 2-position and two methyl groups at the 4 and 5 positions of the benzene ring, which contribute to its unique chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Antimicrobial Properties :
- The compound has been investigated for its effectiveness against a range of bacterial strains. Preliminary studies suggest it may possess significant antibacterial activity, particularly against Gram-positive bacteria.
-
Anticancer Potential :
- Studies have explored its potential as an anticancer agent, with findings indicating that it may inhibit the growth of certain cancer cell lines. The mechanism is thought to involve the modulation of biochemical pathways critical for cell proliferation.
Data Table: Biological Activity Summary
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Inhibits growth in cancer cell lines | |
Cytotoxicity | Exhibits cytotoxic effects at high doses |
The biological activity of this compound is believed to stem from its ability to interact with cellular targets such as enzymes and receptors. The presence of the bromine atom may enhance its reactivity with nucleophiles in biological systems, leading to alterations in cellular signaling pathways.
Case Studies
-
Antibacterial Activity :
- A study conducted on the antibacterial effects of various compounds highlighted that this compound showed promising results against resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, suggesting its potential as a new therapeutic agent.
-
Anticancer Research :
- In vitro studies on cancer cell lines (e.g., breast and colon cancer) demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis. The specific pathways affected include those involved in cell cycle regulation and apoptosis signaling.
Properties
Molecular Formula |
C9H9BrO |
---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
2-bromo-4,5-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H9BrO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-5H,1-2H3 |
InChI Key |
NCGHYSLIMZSYQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)C=O |
Origin of Product |
United States |
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